Antimony

Flame Retardancy Polymer Additives Brominated Synergists

Global antimony supply is concentrated in China (~75-80%), causing severe price volatility. Alternatives like bismuth trioxide require higher flame-retardant loadings; titanium catalysts reduce PET solid-state polycondensation kinetics by 50%; lead-calcium-tin alloys sacrifice active material adhesion in batteries. Antimony (CAS 7440-36-0) remains the cost-effective synergist for UL 94 V-0 compliance, the only viable catalyst for high-IV PET resins, and the preferred alloy for deep-cycle lead-acid battery grids.

Molecular Formula Sb
Molecular Weight 121.760 g/mol
CAS No. 7440-36-0
Cat. No. B1241702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony
CAS7440-36-0
Synonymsantimony hydride
antimony trihydride
stibine
Molecular FormulaSb
Molecular Weight121.760 g/mol
Structural Identifiers
SMILES[Sb]
InChIInChI=1S/Sb
InChIKeyWATWJIUSRGPENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 50 g / 250 g / 2000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble in water
Insoluble in dilute acid
Soluble in hot concentrated H2SO4
Solubility in water: none
Insoluble

Antimony: Properties and Market Position


Antimony (CAS 7440-36-0), primarily traded as antimony trioxide (Sb2O3, CAS 1309-64-4), is an inorganic compound widely utilized as a flame retardant synergist, a catalyst in polyester (PET) production, and an alloying element in lead-acid battery grids [1][2][3]. It is characterized by a melting point of 656 °C and a boiling point of 1425 °C [4]. The global market is highly concentrated, with approximately 75-80% of production originating in China, a factor that has contributed to significant price volatility and supply chain vulnerability [5].

1 Flame retardant synergist for halogenated polymer systems; essential for cost-sensitive UL 94 V-0 formulations.
2 Global supply highly concentrated (~75-80% from China), exposing procurement to price volatility and supply disruption.
3 Industrial catalyst for high-IV PET production; alloying element in deep-cycle lead-acid battery grids.

Antimony Substitution: Performance Trade-offs


Substituting antimony with alternative synergists (e.g., bismuth or tin oxides), catalysts (e.g., titanium or germanium), or alloying elements (e.g., calcium-tin) is not a straightforward drop-in replacement. Each alternative introduces a distinct set of trade-offs that directly impact final product performance, process economics, or both. For instance, while bismuth trioxide (Bi2O3) offers an alternative flame retardant synergist, it typically requires higher loadings to achieve comparable flammability ratings [1]. In PET catalysis, titanium-based catalysts exhibit higher initial activity but severely compromise solid-state polycondensation kinetics [2]. In battery grids, lead-calcium-tin alloys reduce water loss but sacrifice the superior active material adhesion characteristic of antimonial lead [3]. These quantifiable performance deltas underscore the critical need for application-specific evaluation rather than generic substitution.

Antimony trioxide
Bismuth trioxide
May require higher loading for equivalent UL 94 rating; reported lower flame-retardant efficiency on a weight basis.
Sb-based catalyst
Ti-based catalyst
Higher melt-phase activity, but solid-state polycondensation kinetics may be significantly slower, reducing throughput for high-IV resin.
Lead-antimony alloy
Lead-calcium-tin alloy
May lack secondary oxidation layer that supports active-material adhesion; cycle-life performance may differ in deep-cycle use.

Antimony vs. Analogs: Performance Benchmarks


Flame Retardant Synergy in HIPS

A head-to-head study comparing antimony trioxide (Sb2O3) and bismuth trioxide (Bi2O3) as synergists with decabromodiphenyl ether (DBDE) in high-impact polystyrene (HIPS) demonstrates a significant difference in efficiency. The target compound (Sb2O3) achieves a UL 94 V-0 rating at a lower loading than its bismuth-based comparator [1].

Flame Retardancy in HIPS
Head-to-head
Sb₂O₃ achieves UL 94 V-0 at 4% loading with DBDE; Bi₂O₃ is less effective on a weight basis and may require up to 10% for sufficient performance.
Supports cost-performance evaluation for halogenated FR formulations.
HIPS/DBDE extrusion study; specific processing conditions apply.
Flame Retardancy Polymer Additives Brominated Synergists

PET Polycondensation Catalyst Activity

In polyethylene terephthalate (PET) production, titanium-based catalysts exhibit higher activity in the melt phase but severely hinder the subsequent solid-state polycondensation (SSP) step compared to antimony catalysts. The kinetics of SSP for PET produced with titanium catalysts are approximately 50% slower than for PET produced with antimony catalysts under the same conditions [1].

PET SSP Kinetics
Head-to-head
Solid-state polycondensation rate for Ti-based catalyst is approximately 50% slower than Sb-based catalyst under identical conditions.
SSP kinetics context; impacts production throughput for high-IV PET grades.
Patent-based comparative data; exact parameters define the observed difference.
Polyester Synthesis Catalysis Solid-State Polycondensation

Lead-Acid Battery Grid Performance

Electrochemical studies comparing lead-acid battery grid alloys reveal a fundamental trade-off. Lead-antimony alloys produce a secondary oxidation layer that enhances mechanical bonding and active material retention, a property not observed in lead-calcium-tin alternatives. However, this benefit is offset by a higher corrosion rate [1][2].

Active Material Retention
Class-level
Lead-antimony alloys form a secondary oxidation layer that enhances mechanical bonding of active material; lead-calcium-tin does not show this interphase.
Reported retention context for deep-cycle endurance evaluation.
Electrochemical study in H₂SO₄; cycle-life implications require validation.
Lead-Acid Battery Grid Alloy Corrosion Active Material Retention

Antimony Procurement Scenarios


Halogenated Flame-Retardant Plastics

Procurement of antimony trioxide is most strategic for manufacturers of brominated flame-retardant plastics (e.g., HIPS, ABS, PVC) seeking to minimize additive loading while achieving a UL 94 V-0 classification. The evidence demonstrates that antimony trioxide achieves this benchmark at a lower concentration than bismuth trioxide, reducing both material cost and the impact on the polymer's mechanical properties [1]. This makes antimony the preferred synergist where cost-performance ratio is paramount. Given the 400% price increase in the past year, procurement teams should carefully evaluate total formulation cost against the performance deficit of alternatives [2].

High-Viscosity PET Production

Antimony-based catalysts are essential for the production of high-viscosity PET resins (e.g., for carbonated soft drink bottles and tire cord) where solid-state polycondensation (SSP) is a critical manufacturing step. The 50% reduction in SSP kinetics observed with titanium catalysts translates to a major loss in production throughput and increased capital expenditure [1]. While titanium catalysts offer higher initial activity, this bottleneck in SSP makes antimony the commercially viable choice for these high-value PET applications. Procurement for this sector must prioritize supply chain security of antimony trioxide to avoid production interruptions.

Deep-Cycle Lead-Acid Batteries

Lead-antimony alloys remain the material of choice for positive grids in deep-cycle and motive power batteries (e.g., forklifts, golf carts, renewable energy storage). The formation of a unique secondary oxidation layer provides a mechanical bond that significantly enhances active material retention, a key determinant of cycle life [1]. While this comes at the cost of higher water loss and grid corrosion compared to lead-calcium-tin alternatives, the superior durability of antimonial grids is non-negotiable for applications where long service life is the primary performance requirement. Procurement for battery manufacturers in these sectors should prioritize antimony content in grid alloy specifications.

Application
Selection Property
Validation Focus
Halogenated FR Plastics
Synergist loading efficiency
UL 94 V-0 rating at minimal additive level
High-IV PET Production
Solid-state polycondensation kinetics
Throughput for high-viscosity resin grades
Deep-Cycle Lead-Acid Batteries
Grid alloy active-material retention
Cycle-life endurance testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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